molecular formula C8H4F3NS B1621286 2-(Trifluoromethylthio)benzonitrile CAS No. 37526-65-1

2-(Trifluoromethylthio)benzonitrile

Cat. No.: B1621286
CAS No.: 37526-65-1
M. Wt: 203.19 g/mol
InChI Key: BPTLNXHUCSAMJI-UHFFFAOYSA-N
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Description

2-(Trifluoromethylthio)benzonitrile is an organic compound characterized by the presence of a trifluoromethylthio group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethylthio)benzonitrile typically involves the introduction of the trifluoromethylthio group to a benzonitrile precursor. One common method includes the reaction of benzonitrile with trifluoromethylthiolating agents under controlled conditions. For instance, the use of cesium fluoride as a fluorine source in combination with organic precursors has been reported to facilitate the generation of trifluoromethylthio anions .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow technology to streamline the synthesis process. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions and minimizing the reliance on perfluoroalkyl precursor reagents .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethylthio)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may yield products with altered functional groups, such as amines or alcohols.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethylthio)benzonitrile is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-(trifluoromethylsulfanyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTLNXHUCSAMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380687
Record name 2-(Trifluoromethylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37526-65-1
Record name 2-(Trifluoromethylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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